molecular formula C16H22N2O3 B14378416 2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate CAS No. 90096-28-9

2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate

Cat. No.: B14378416
CAS No.: 90096-28-9
M. Wt: 290.36 g/mol
InChI Key: PZYZNVGUXXOFHD-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure comprises a piperazine ring substituted with a phenyl group and an ethyl ester of 3-oxobutanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate typically involves the reaction of 4-phenylpiperazine with ethyl 3-oxobutanoate. The reaction is usually carried out in the presence of a suitable base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Amide or ester derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: Exhibits anti-proliferative activity against cancer cells.

Uniqueness

2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring with an ester group allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

90096-28-9

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)ethyl 3-oxobutanoate

InChI

InChI=1S/C16H22N2O3/c1-14(19)13-16(20)21-12-11-17-7-9-18(10-8-17)15-5-3-2-4-6-15/h2-6H,7-13H2,1H3

InChI Key

PZYZNVGUXXOFHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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